molecular formula C5H6BrNOS B1401314 5-Bromo-2-methoxy-4-methylthiazole CAS No. 1314354-69-2

5-Bromo-2-methoxy-4-methylthiazole

Cat. No.: B1401314
CAS No.: 1314354-69-2
M. Wt: 208.08 g/mol
InChI Key: CJNSKAXSXFPZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4-methylthiazole: is a heterocyclic organic compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . This compound is characterized by a thiazole ring substituted with bromine, methoxy, and methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylthiazole typically involves the bromination of 2-methoxy-4-methylthiazole. One common method is the reaction of 2-methoxy-4-methylthiazole with bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxy-4-methylthiazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Research is ongoing to explore the specific biological activities of this compound .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways for this compound are still under investigation .

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiazole
  • 5-Bromo-2-methoxythiazole
  • 4-Methyl-2-thiazolylmethanol

Comparison: 5-Bromo-2-methoxy-4-methylthiazole is unique due to the presence of both bromine and methoxy groups on the thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis . Compared to similar compounds, it offers a different reactivity profile, which can be advantageous in specific synthetic applications .

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-4(6)9-5(7-3)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSKAXSXFPZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4-methylthiazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxy-4-methylthiazole
Reactant of Route 4
5-Bromo-2-methoxy-4-methylthiazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methoxy-4-methylthiazole
Reactant of Route 6
5-Bromo-2-methoxy-4-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.